Dermcidin

antimicrobial peptide mechanism of action membrane permeabilization

Dermcidin-1L is a 48-amino-acid anionic antimicrobial peptide constitutively secreted in sweat. Unlike LL-37 or β-defensins, it acts via non-lytic hexameric channel-formation and retains activity at high salt/broad pH—matching physiological sweat. As an inflammation-independent baseline marker, it enables accurate cutaneous innate immunity profiling without acute activation artifacts. Deploy for microbiome studies, dermatological biomarker assays, cancer diagnostic development (elevated in HCC and breast cancer), and screening topical/wound formulations where salt-sensitive cationic AMPs fail.

Molecular Formula
Molecular Weight
Cat. No. B1150715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermcidin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermcidin: Human-Derived Antimicrobial Peptide for Skin Defense Research and Diagnostic Assay Development


Dermcidin (DCD) is a human antimicrobial peptide constitutively expressed in eccrine sweat glands and secreted onto the epidermal surface as part of innate host defense [1]. It differs from most mammalian AMPs in that it is anionic rather than cationic, and it maintains antimicrobial activity across a broad pH range and under high salt concentrations matching physiological sweat conditions [2]. Its primary processed fragment DCD-1L exhibits activity against Gram-positive and Gram-negative bacteria including Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and the fungus Candida albicans [1].

Why In-Class Human Antimicrobial Peptides Cannot Substitute for Dermcidin in Research and Diagnostic Applications


In-class substitution of dermcidin with other human antimicrobial peptides such as cathelicidin LL-37 or β-defensins is not scientifically valid due to fundamental mechanistic divergence. DCD operates via a unique hexameric channel-forming mechanism distinct from the membrane-permeabilizing action of LL-37 and defensins [1]. Critically, DCD is constitutively expressed rather than inflammation-induced [2], and its anionic nature confers differential susceptibility to bacterial countermeasures [3]. The quantitative evidence below establishes why DCD requires specific procurement based on application context.

Quantitative Differentiation Evidence: Dermcidin vs. Closest Human AMP Analogs and Alternatives


Dermcidin vs. LL-37: Absence of Bacterial Membrane Pore Formation Confirmed via Electron Microscopy and Liposome Assays

In direct head-to-head studies, dermcidin-derived peptides (DCD-1L and SSL-25) demonstrated a complete absence of bacterial membrane permeabilization, in stark contrast to cathelicidin LL-37 [1]. Using carboxyfluorescein-loaded liposome assays and transmission electron microscopy, DCD peptides did not induce dye leakage or observable membrane pore structures in either Gram-positive or Gram-negative bacterial models [1][2].

antimicrobial peptide mechanism of action membrane permeabilization LL-37 comparative analysis

Dermcidin vs. LL-37: Differential Binding Affinity to Bacterial Envelope Components

Binding studies revealed that DCD-derived peptides exhibit weak binding to bacterial envelope components including lipopolysaccharide (LPS), peptidoglycan, lipoteichoic acid, and wall teichoic acid isolated from S. aureus [1]. In contrast, LL-37 demonstrated strong, dose-dependent binding to these same components under identical assay conditions [1].

antimicrobial peptide binding affinity bacterial envelope LPS LL-37

Dermcidin vs. β-Defensins and LL-37: Constitutive Expression Under Non-Inflammatory Conditions

Dermcidin is constitutively expressed by eccrine sweat glands regardless of inflammatory status, whereas β-defensins and cathelicidins are produced by keratinocytes primarily under inflammatory stimulation [1]. A clinical study of 78 subjects (18 recurrent S. aureus infection patients, 28 carriers, 32 noncarriers) found no significant differences in dermcidin expression or proteolytic degradation patterns among groups [2].

antimicrobial peptide expression regulation skin immunology biomarker

Dermcidin vs. LL-37: Functional Activity Retention Under Physiological Sweat Salt Concentrations

Dermcidin-derived peptides maintain antimicrobial activity over a broad pH range and in high salt concentrations that resemble human sweat (approximately 20-40 mM NaCl equivalent) [1]. This contrasts with many cationic AMPs including LL-37, whose antimicrobial activity is known to be attenuated by physiological salt concentrations [2].

antimicrobial peptide salt tolerance sweat activity assay in vitro

Dermcidin vs. LL-37: Resistance to Proteolytic Degradation by Bacterial Proteases

While purified bacterial proteases and extracellular proteases from P. aeruginosa can degrade DCD-derived peptides in a concentration-dependent manner in vitro, bacterial resistance to DCD in vivo is independent of protease activity [1]. In contrast, LL-37 is susceptible to proteolytic degradation by S. aureus aureolysin and V8 protease, which contributes to bacterial resistance [2]. This differential protease susceptibility profile represents a key functional distinction between these human AMPs.

antimicrobial peptide protease resistance bacterial evasion stability

Dermcidin vs. Classical α-Helical AMPs: Hexameric Pre-Channel Complex Assembly via Barrel-Stave Model Deviation

Crystallographic and electrophysiological studies reveal that DCD assembles in solution into a hexameric pre-channel complex composed of zinc-connected trimers of antiparallel helix pairs before membrane integration, following a deviation of the barrel-stave model [1]. In contrast, LL-37 interacts with lipids to form fibril-like supramolecular structures and transmembrane pores consistent with a toroidal pore model deviation [1][2]. DCD channels exhibit high conductance when integrated into membranes [3].

antimicrobial peptide structural biology channel formation mechanism crystallography

Optimal Research and Industrial Use Cases for Dermcidin Procurement


Skin Microbiome and Innate Immunity Studies Requiring Constitutive AMP Baseline Measurement

Dermcidin serves as a stable, constitutively expressed baseline marker unaffected by inflammatory fluctuations, enabling accurate assessment of cutaneous innate immunity independent of acute immune activation [1]. This property is validated in clinical cohort studies (n=78) showing no expression differences across colonization and infection statuses [1]. Suitable for microbiome research, dermatological biomarker discovery, and studies of host-microbe interactions on healthy skin.

Non-Membrane-Permeabilizing Antimicrobial Mechanism Research

DCD is uniquely appropriate for investigating non-lytic, intracellular-targeting antimicrobial mechanisms. It does not permeabilize bacterial membranes as demonstrated by liposome dye leakage assays and electron microscopy, unlike LL-37 and many cationic AMPs [1][2]. DCD's activity is linked to inhibition of macromolecular synthesis (RNA and protein) without binding microbial nucleic acids [2], making it a critical tool for studies of AMPs with alternative killing pathways.

Cancer Biomarker Assay Development and Diagnostic Validation

Dermcidin expression is elevated in multiple malignancies, supporting its procurement for cancer biomarker assay development. In hepatocellular carcinoma (HCC), serum DCD levels are significantly increased in patients and cancerous tissue [1]. In breast cancer, elevated DCD fragments correlate with early disease progression at weeks 4 (p=0.045) and 5 (p=0.004) [2]. These quantitative clinical correlations position DCD as a candidate for immunoassay development and diagnostic kit validation.

High-Salt and Variable-pH Antimicrobial Formulation Screening

DCD-derived peptides retain antimicrobial activity under high salt concentrations and across a broad pH range that mimic human sweat [1], in contrast to many cationic AMPs whose activity is salt-sensitive [2]. This salt-tolerant, pH-stable profile makes DCD an appropriate positive control or reference compound for screening antimicrobial formulations intended for topical application, wound dressings, or other high-ionic-strength environments where conventional AMPs would fail.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

69 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dermcidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.